(S)-morpholin-3-ylmethanol

Catalog No.
S713638
CAS No.
211053-50-8
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-morpholin-3-ylmethanol

CAS Number

211053-50-8

Product Name

(S)-morpholin-3-ylmethanol

IUPAC Name

[(3S)-morpholin-3-yl]methanol

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2/t5-/m0/s1

InChI Key

UCDFBOLUCCNTDQ-YFKPBYRVSA-N

SMILES

C1COCC(N1)CO

Synonyms

(3S)-3-(Hydroxymethyl)morpholine; (S)-3-Hydroxymethylmorpholine;(S)-3-Morpholinemethanol; [(3S)-Morpholin-3-yl)methanol;

Canonical SMILES

C1COCC(N1)CO

Isomeric SMILES

C1COC[C@@H](N1)CO

Organic Synthesis:

  • Asymmetric Catalysis: (S)-Morpholin-3-ylmethanol can be employed as a chiral ligand in asymmetric catalysis, a technique for generating enantiomerically pure compounds. Its unique structure allows it to interact with metal catalysts and influence the stereochemical outcome of reactions [].
  • Building Block for Chiral Scaffolds: The molecule's chiral center and functional groups make it a valuable building block for synthesizing complex chiral molecules with diverse applications in drug discovery and material science [].

Material Science:

  • Polymer Synthesis: (S)-Morpholin-3-ylmethanol can be incorporated into the structure of polymers, potentially impacting their properties such as chirality, thermal stability, and biocompatibility. This opens doors for exploring new materials for various applications, including drug delivery and electronics [].
  • Ionic Liquids: The compound can be used as a precursor or component in the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These properties make them valuable for various applications, including as electrolytes in batteries and catalysts in chemical reactions [].

Pharmaceutical Research:

  • Drug Design and Development: Due to its chiral nature and potential for functionalization, (S)-Morpholin-3-ylmethanol can serve as a starting material or building block in the design and development of new drugs. Its properties might contribute to the development of drugs with improved efficacy, selectivity, and reduced side effects [].

(S)-morpholin-3-ylmethanol is an organic compound characterized by the molecular formula C₅H₁₁NO₂ and a molecular weight of approximately 117.148 g/mol. It features a morpholine ring, which is a six-membered heterocyclic structure containing one oxygen and five carbon atoms. The compound exists in both free base and hydrochloride forms, with the hydrochloride variant being more soluble in water . Its structure allows for interactions with various biological systems due to the presence of hydroxyl and amine functional groups.

(S)-Morpholin-3-ylmethanol itself likely does not have a specific mechanism of action as it is a building block molecule. Its significance lies in its potential to be incorporated into more complex molecules that may have specific mechanisms of action depending on their design.

No data on the specific safety hazards of (S)-Morpholin-3-ylmethanol is available in scientific literature. However, similar molecules containing morpholine rings can irritate the skin and eyes and may be harmful if swallowed []. Always handle unknown chemicals with care and consult with a safety professional before handling any new compound in a lab.

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in reactions with electrophiles.
  • Esterification: It can react with carboxylic acids to form esters.
  • Oxidation: The alcohol group can be oxidized to form aldehydes or ketones under appropriate conditions.

A common method for synthesizing (S)-morpholin-3-ylmethanol involves the reaction of (S)-3-chloromorpholine with methanol .

Research indicates that (S)-morpholin-3-ylmethanol exhibits various biological activities:

  • Antimicrobial Properties: Studies suggest potential efficacy against certain bacterial strains.
  • Cytotoxicity: It has been investigated for its ability to induce apoptosis in cancer cells.

The compound's interaction with biological targets is attributed to its structural features that allow it to engage in hydrogen bonding and other molecular interactions .

The synthesis of (S)-morpholin-3-ylmethanol can be achieved through several methods:

  • Direct Reaction: The most straightforward method involves reacting (S)-3-chloromorpholine with methanol under basic conditions.
  • Reduction Reactions: Using reducing agents on morpholine derivatives may yield (S)-morpholin-3-ylmethanol.
  • Enzymatic Methods: Biocatalysis can also be employed for more selective synthesis routes.

These methods highlight the versatility of synthetic approaches available for this compound .

(S)-morpholin-3-ylmethanol has various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting central nervous system disorders.
  • Research: Used in studies related to drug design and molecular biology due to its unique structural properties.

Its ability to interact with biological systems makes it valuable for developing new therapeutic agents .

Interaction studies have focused on the compound's binding affinity to various biological targets. Preliminary findings suggest that (S)-morpholin-3-ylmethanol may interact with receptors involved in neurotransmission and cell signaling pathways. These interactions are crucial for understanding its potential therapeutic effects and side effects .

Several compounds share structural similarities with (S)-morpholin-3-ylmethanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
(R)-morpholin-3-ylmethanol1212377-10-01.00
(4-Methylmorpholin-3-yl)methanol1159598-86-30.89
((2R,3R)-2-Methylmorpholin-3-yl)methanol681851-40-10.74
3-(Methoxymethyl)morpholine955400-08-51.00

Uniqueness of (S)-Morpholin-3-ylmethanol

(S)-morpholin-3-ylmethanol is unique due to its specific stereochemistry, which influences its biological activity and interaction with biological receptors. Unlike its enantiomer (R)-morpholin-3-ylmethanol, it may exhibit different pharmacological effects, making it a subject of interest in medicinal chemistry.

XLogP3

-1.2

Wikipedia

(S)-3-Hydroxymethylmorpholine

Dates

Modify: 2023-08-15

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